4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 866152-15-0
VCID: VC4332973
InChI: InChI=1S/C21H18N2O4S/c1-13-3-7-16(8-4-13)28(25,26)23-15-6-10-19-17(12-15)21(24)22-18-9-5-14(2)11-20(18)27-19/h3-12,23H,1-2H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)C)NC3=O
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide

CAS No.: 866152-15-0

Cat. No.: VC4332973

Molecular Formula: C21H18N2O4S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide - 866152-15-0

Specification

CAS No. 866152-15-0
Molecular Formula C21H18N2O4S
Molecular Weight 394.45
IUPAC Name 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Standard InChI InChI=1S/C21H18N2O4S/c1-13-3-7-16(8-4-13)28(25,26)23-15-6-10-19-17(12-15)21(24)22-18-9-5-14(2)11-20(18)27-19/h3-12,23H,1-2H3,(H,22,24)
Standard InChI Key SYLDAAULZXIITA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)C)NC3=O

Introduction

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b]14benzoxazepin-8-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its intricate molecular structure, which includes a benzoxazepine ring system linked to a benzenesulfonamide moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic challenges.

Synthesis

The synthesis of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b] benzoxazepin-8-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzoxazepine core. This can be achieved through condensation reactions involving appropriate precursors. The benzenesulfonamide moiety is then attached via a nucleophilic substitution reaction.

  • Preparation of the Benzoxazepine Core: This involves the reaction of a suitable benzene derivative with an oxazepine-forming reagent.

  • Introduction of the Benzenesulfonamide Group: The benzoxazepine core is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the desired compound.

Biological Activities

While specific biological activities of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b] benzoxazepin-8-yl)benzenesulfonamide are not well-documented, compounds with similar structures often exhibit potential as antimicrobial agents or in other therapeutic applications. Further research is needed to fully explore its pharmacological properties.

Availability and Suppliers

This compound is available from specialized chemical suppliers such as Parchem, which offers a range of benzoxazepine derivatives and related chemicals for research purposes .

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